molecular formula C16H24N2O3 B1317504 Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate CAS No. 886768-09-8

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

Cat. No. B1317504
M. Wt: 292.37 g/mol
InChI Key: LDTFMMLHCDYQBK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate is a chemical compound . It is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized . The synthesis was characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

Pharmaceutical Development

Piperazine derivatives, including tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate, are recognized for their significant potential in the development of new therapeutic agents. These compounds have been explored for their roles in synthesizing drugs targeting a variety of conditions such as depression, psychosis, anxiety, and tuberculosis. For example, the synthesis of vandetanib, a treatment for certain types of cancer, involves similar piperazine derivatives as key intermediates, indicating the utility of these compounds in the industrial production of pharmaceuticals (W. Mi, 2015). Furthermore, the broad spectrum of pharmacological activities associated with piperazine rings, including antipsychotic, antidepressant, anticancer, and anti-inflammatory effects, underscores their importance in medicinal chemistry (A. Rathi et al., 2016).

Environmental Applications

In the environmental domain, tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate and related compounds are part of studies focusing on pollution control and waste treatment. The decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor, for instance, demonstrates the role of similar tert-butyl compounds in addressing environmental concerns related to air and water pollution (L. Hsieh et al., 2011).

Material Science

These compounds are also influential in material science, particularly in the development of nanofiltration membranes. A class of piperazine (PIP)-based nanofiltration membranes featuring a crumpled polyamide layer has been reported to achieve significant improvements in membrane separation performance. Such advancements underscore the potential of tert-butyl and piperazine compounds in enhancing the efficiency of environmental separation processes (Senlin Shao et al., 2022).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, tert-butyl 1-piperazinecarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . Therefore, the study and development of compounds like Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate could be of interest in future research.

properties

IUPAC Name

tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-14(11-18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTFMMLHCDYQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587686
Record name tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate

CAS RN

886768-09-8
Record name tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate
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